molecular formula C22H19Cl2NO3 B1665265 Cypermethrin CAS No. 67375-30-8

Cypermethrin

Cat. No. B1665265
CAS RN: 67375-30-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-NSHGMRRFSA-N
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Description

Cypermethrin is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes . It behaves as a fast-acting neurotoxin in insects . It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces .


Synthesis Analysis

Cypermethrin can be synthesized by a reaction involving sodium cyanide, 3-phenoxybenzaldehyde, and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride .


Molecular Structure Analysis

The molecular structure of Cypermethrin consists of a cyano group, a phenoxyphenyl group, a dichloroethenyl group, and a dimethylcyclopropane group .


Chemical Reactions Analysis

Cypermethrin can be degraded by microbial action. The degradation process involves the production of carboxylesterase enzymes by bacteria, which are efficient in breaking down Cypermethrin . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to determine Cypermethrin and its metabolized products .


Physical And Chemical Properties Analysis

Cypermethrin is a broad-spectrum insecticide with low aqueous solubility and volatility . Its chemical properties suggest that it should not leach to groundwater, but it has been detected . It is considered a serious marine pollutant .

Scientific Research Applications

1. Application in Horticulture and Agriculture

  • Summary : Cypermethrin is a synthetic pyrethroid commonly used as an insecticide in horticulture, agriculture, and pest control . It’s used to control insect populations such as fruit moths, vegetable moths, and cotton moths .

2. Application in Microbial Degradation

  • Summary : Microbial degradation has been established as a reliable technique for mineralizing Cypermethrin into less toxic chemicals .
  • Methods : Among the many enzymes produced by bacteria, carboxylesterase enzymes are determined to be the most efficient in the Cypermethrin breakdown process . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been reported as the best methods for determining Cypermethrin and its metabolized products .
  • Results : The newly isolated Cypermethrin-degrading bacterial strains have been evaluated in order to develop an efficient bioremediation strategy .

3. Application in Aquaculture

  • Summary : Cypermethrin has been shown to be highly hazardous to fish as well as other organisms that are part of the food chain .
  • Results : The presence of Cypermethrin in food and groundwater has raised environmental concerns . Many studies have shown that Cypermethrin can cause toxic effects in various animals including fishes .

4. Application in Animal Industries

  • Summary : Cypermethrin is used in animal industries in the struggle with ecto- and some endoparasites, parasitoses, carriers of transmissible illnesses of person and animals .

5. Application in Cereal and Potato Farming

  • Summary : Cypermethrin is used as an insecticide on winter and spring cereals, winter and spring oilseed rape, and potato .

6. Application in Environmental Toxicology

  • Summary : Cypermethrin has been shown to be highly hazardous to fish as well as other organisms that are part of the food chain . The presence of Cypermethrin in food and groundwater has raised environmental concerns .
  • Results : Many studies have shown that Cypermethrin can cause toxic effects in various animals including fishes . But the molecular mechanism behind the toxicity mediated Cypermethrin at genome levels and proteome levels is still need to be studied .

Safety And Hazards

Cypermethrin is moderately toxic through skin contact or ingestion . It may cause irritation to the skin and eyes . Symptoms of dermal exposure include numbness, tingling, itching, burning sensation, loss of bladder control, incoordination, seizures, and possible death . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The unrestricted utilization of Cypermethrin has sparked widespread concern due to its environmental contamination . Rapid and effective techniques that minimize or remove insecticidal residues from the environment are urgently required . Microbial degradation has been established as a reliable technique for mineralizing Cypermethrin into less toxic chemicals .

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
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InChI Key

KAATUXNTWXVJKI-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C22H19Cl2NO3
Record name CYPERMETHRIN
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DSSTOX Substance ID

DTXSID1023998
Record name Cypermethrin
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Molecular Weight

416.3 g/mol
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Physical Description

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals.
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Solubility

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none
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Density

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

1.25
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Vapor Pressure

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg
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Mechanism of Action

Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page.
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Product Name

Cypermethrin

Color/Form

Viscous semi-solid, Colorless crystals - pure isomers

CAS RN

52315-07-8, 97955-44-7
Record name Cypermethrin
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester
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Melting Point

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F
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Synthesis routes and methods I

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a dry nitrogen atmosphere a mixture of sodium cyanide (5.9 g, 0.12 mole) and 1,4-diazabicyclo[2.2.2]octane (0.22 g, 0.002 mole) in 10 grams of water was stirred at room temperature. During a one hour period a solution of 3-phenoxybenzaldehyde (20.6 g, 0.1 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (24.1 g, 0.105 mole) in 120 ml of n-octane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for one hour. An aqueous solution containing 20% sodium carbonate was added to the reaction mixture and the total warmed to 60°. The organic phase was separated and washed with water, dried over anhydrous magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, to a mixture of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (50 mmol), 3-phenoxybenzaldehyde (9.90 g, 50 mmol), N-methylpyrrolidinone (10 g) and "mixed" picolines (8.5 g) in toluene is added sodium cyanide (2.57 g, 52.5 mmol), followed ca. 3 hours later by slow addition of methanesulfonyl chloride (6.87 g, 60 mmol). The reaction mixture is worked up and the solvent is removed to give α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
[Compound]
Name
picolines
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cypermethrin
Reactant of Route 2
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Reactant of Route 2
Cypermethrin
Reactant of Route 3
Reactant of Route 3
Cypermethrin
Reactant of Route 4
Reactant of Route 4
Cypermethrin
Reactant of Route 5
Cypermethrin
Reactant of Route 6
Cypermethrin

Citations

For This Compound
85,800
Citations
World Health Organization - 1989 - apps.who.int
Cypermethrin is a highly active synthetic pyrethroid insecticide effective against a wide range of pests in agriculture, public health, and animal husbandry. This book evaluates the extent …
Number of citations: 51 apps.who.int
A Kumar Singh, M Nath Tiwari… - Current …, 2012 - ingentaconnect.com
… Cypermethrin also modulates the level of neurotransmitters, including gamma-aminobutyric … exposures to cypermethrin in experimental animals. The article sheds light on cypermethrin-…
Number of citations: 201 www.ingentaconnect.com
S Ullah, A Zuberi, M Alagawany, MR Farag… - Journal of …, 2018 - Elsevier
… Among several pesticides, cypermethrin is extensively used in … Consequently, cypermethrin is considered for risk … The cypermethrin existence/persistence in the environment is …
Number of citations: 115 www.sciencedirect.com
Y Shukla, A Yadav, A Arora - Cancer Letters, 2002 - Elsevier
Cypermethrin (CYM), a synthetic pyrethroid insecticide, is used widely because of its high bio-efficacy and low mammalian toxicity. In the present set of investigations, CYM has been …
Number of citations: 137 www.sciencedirect.com
World Health Organization - 1992 - apps.who.int
Evaluates risks to human health and the environment posed by the use of alpha-cypermethrin, a potent and versatile pyrethroid insecticide used against a wide range of pests …
Number of citations: 22 apps.who.int
J Velisek, T Wlasow, P Gomulka… - VETERINARNI …, 2006 - agriculturejournals.cz
The aim of this study was to assess the effect of cypermethrin [(R, S)-α-cyano-3-phenoxybenzyl (1RS)--cis, tra-3-(2, 2-dichlorovinyl)-2, 2-dimethyl cyclopropane carboxylate] on rainbow …
Number of citations: 159 www.agriculturejournals.cz
MR Farag, M Alagawany, RM Bilal, AGA Gewida… - Animals, 2021 - mdpi.com
… , resmethrin, tetramethrin, γ-cyhalothrin, and cypermethrin) can cause serious toxicological impacts on the exposed aquatic organisms [27]. Cypermethrin (CYP) can be defined as a …
Number of citations: 48 www.mdpi.com
S Saha, A Kaviraj - Bulletin of environmental contamination and toxicology, 2008 - Springer
… to Cyprinus carpio (1.7 μg/L as AS cypermethrin and 2.60 μg/L as WS cypermethrin) as observed in the present investigation are close to 96 h LC 50 value of cypermethrin recorded for …
Number of citations: 171 link.springer.com
A Elbetieha, SI Da'As, W Khamas… - Archives of Environmental …, 2001 - Springer
… containing 0, 8,571, 17,143, or 34,286 ppm cypermethrin for 12 weeks. Based on water … cypermethrin, respectively. Fertility was significantly reduced in male rats ingesting cypermethrin …
Number of citations: 253 link.springer.com
KK Grewal, GS Sandhu, R Kaur, RS Brar… - Toxicology …, 2010 - ncbi.nlm.nih.gov
In the present investigation, the behavioral, morphological, and histopathological effects of cypermethrin, a widely used synthetic pyrethroid insecticide, was ascertained in male and …
Number of citations: 120 www.ncbi.nlm.nih.gov

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